molecular formula C18H16N2O3 B12902518 Benzyl (4-methyl-5-phenyl-1,3-oxazol-2-yl)carbamate CAS No. 33123-96-5

Benzyl (4-methyl-5-phenyl-1,3-oxazol-2-yl)carbamate

Cat. No.: B12902518
CAS No.: 33123-96-5
M. Wt: 308.3 g/mol
InChI Key: ASKZFHHEVMXUAZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Benzyl (4-methyl-5-phenyloxazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Benzyl (4-methyl-5-phenyloxazol-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of Benzyl (4-methyl-5-phenyloxazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The oxazole ring in the compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent containing an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor that includes an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole component.

Uniqueness

Benzyl (4-methyl-5-phenyloxazol-2-yl)carbamate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

33123-96-5

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

benzyl N-(4-methyl-5-phenyl-1,3-oxazol-2-yl)carbamate

InChI

InChI=1S/C18H16N2O3/c1-13-16(15-10-6-3-7-11-15)23-17(19-13)20-18(21)22-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,19,20,21)

InChI Key

ASKZFHHEVMXUAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)NC(=O)OCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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